N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, oxadiazole moiety, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methylphenyl groups via alkylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-phenethylamine: Shares the N-methyl group and phenyl ring but lacks the oxadiazole and piperidine moieties.
N-Methyl-2-pyrrolidone: Contains the N-methyl group but has a different ring structure and lacks the phenyl groups.
Zolpidem: Contains similar functional groups but has a different overall structure and pharmacological profile.
Uniqueness
N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of the oxadiazole ring, piperidine ring, and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-[(4-methylphenyl)methyl]-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-18-8-10-20(11-9-18)16-29-14-12-21(13-15-29)25(30)28(3)17-23-26-24(27-31-23)22-7-5-4-6-19(22)2/h4-11,21H,12-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZKQBKYNTVCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(C)CC3=NC(=NO3)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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